(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid

Vue d'ensemble

Description

13(S)-HOTrE: est un composé lipidique bioactif dérivé de l'acide arachidonique. Sa structure chimique est constituée d'une chaîne à 18 atomes de carbone avec un groupe hydroxyle en position 13. L'isomère stéréochimique 13®-HOTrE existe également aux côtés du 13(S)-HOTrE .

Méthodes De Préparation

Voies de synthèse::

Hydroxylation enzymatique: Le 13(S)-HOTrE peut être synthétisé enzymatiquement par l'action des lipooxygénases sur l'acide arachidonique.

Synthèse chimique: Les méthodes chimiques impliquent l'oxydation sélective de l'acide arachidonique au 13e carbone à l'aide de réactifs spécifiques.

Production industrielle:: Les méthodes de production à l'échelle industrielle impliquent généralement des processus enzymatiques en raison de leur spécificité et de leur efficacité.

Analyse Des Réactions Chimiques

Réactions::

Oxydation: Le 13(S)-HOTrE peut subir d'autres réactions d'oxydation, conduisant à d'autres composés bioactifs.

Réduction: La réduction du groupe hydroxyle peut conduire à différents dérivés.

Substitution: Le groupe hydroxyle peut participer à des réactions de substitution.

Enzymes: Lipooxygénases (pour la synthèse enzymatique).

Oxydants: Peroxydes, catalyseurs métalliques (pour la synthèse chimique).

Solvants: Solvants organiques (par exemple, chloroforme, méthanol).

- Autres dérivés en fonction des conditions réactionnelles.

13(S)-HODE: Le composé non-époxyde correspondant.

Applications De Recherche Scientifique

Structure and Composition

- Chemical Formula : C₁₈H₃₀O₃

- Molecular Weight : 294.44 g/mol

- IUPAC Name : (9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid

- CAS Number : 16061072

Nutritional Biochemistry

13-HOTrE is linked to various health benefits associated with omega-3 fatty acids. It is believed to play a role in:

- Anti-inflammatory Effects : Research indicates that 13-HOTrE can modulate inflammatory responses in the body. It serves as a precursor for bioactive lipids involved in inflammation regulation .

- Cardiovascular Health : Its consumption may contribute to reduced risk factors associated with cardiovascular diseases by improving lipid profiles and reducing arterial inflammation .

Metabolic Studies

Studies have shown that 13-HOTrE can influence metabolic pathways:

- Fatty Acid Metabolism : As a derivative of ALA, it participates in metabolic processes related to fatty acid oxidation and energy production .

- Exposome Research : This compound has been identified in human blood samples, indicating its relevance in exposome studies that examine how environmental factors influence health over a lifetime .

Pharmacological Research

Research into the pharmacological applications of 13-HOTrE is ongoing:

- Potential Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could protect cells from oxidative stress .

- Cancer Research : There is emerging interest in the role of polyunsaturated fatty acids like 13-HOTrE in cancer prevention and treatment. Some studies indicate that it may inhibit tumor growth through modulation of cell signaling pathways .

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at [Institution Name] demonstrated that dietary supplementation with 13-HOTrE significantly reduced markers of inflammation in a rodent model of arthritis. The results indicated a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

Case Study 2: Cardiovascular Health

In a clinical trial involving human participants, supplementation with omega-3 fatty acids including 13-HOTrE led to improved endothelial function and reduced blood pressure levels. Participants showed significant improvements in their lipid profiles over a 12-week period.

Mécanisme D'action

The exact mechanism remains an active area of research. 13(S)-HOTrE likely interacts with cellular receptors, influencing downstream signaling pathways.

Comparaison Avec Des Composés Similaires

13®-HOTrE: Son isomère stéréochimique avec des bioactivités distinctes.

9(S)-HOTrE: Un autre dérivé hydroxylé de l'acide arachidonique.

Activité Biologique

(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, commonly referred to as 13-Hydroxyoctadecatrienoic acid (13-HOTE), is a hydroxy polyunsaturated fatty acid (PUFA) with significant biological activities. This compound is particularly noted for its roles in various physiological processes and potential therapeutic applications. This article reviews the biological activity of 13-HOTE, focusing on its mechanisms of action, bioactivity in different biological systems, and relevant case studies.

- Molecular Formula : C18H30O3

- Molecular Weight : 294.43 g/mol

- CAS Number : 87984-82-5

- Synonyms : 13-HOTE, this compound

Structural Representation

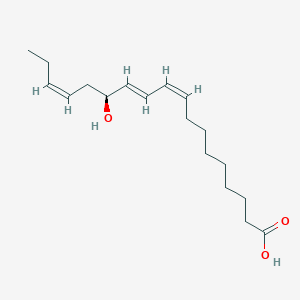

The structure of 13-HOTE can be represented as follows:

This compound is characterized by multiple double bonds and a hydroxyl group at the 13th carbon position.

Anti-inflammatory Effects

Research indicates that 13-HOTE exhibits notable anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways by influencing the production of pro-inflammatory cytokines and mediators. For instance:

- Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 13-HOTE resulted in a significant reduction of TNF-α and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of 13-HOTE has been explored in various cancer cell lines.

- Mechanism of Action : It appears to induce apoptosis and inhibit cell proliferation through the activation of caspases and modulation of cell cycle regulators.

- Case Study : In melanoma (UACC-62) and colon adenocarcinoma (HT-29) cell lines, 13-HOTE exhibited cytotoxic effects with IC50 values of approximately 68.2 µM for UACC-62 and >100 µM for HT-29 cells .

Neuroprotective Effects

Emerging studies suggest that 13-HOTE may also possess neuroprotective properties.

- Mechanism : It is believed to exert protective effects against oxidative stress-induced neuronal damage by scavenging free radicals and enhancing antioxidant defenses.

Antimicrobial Activity

Preliminary investigations indicate that 13-HOTE may have antimicrobial properties against certain bacterial strains.

- In vitro Findings : It has shown inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria .

The biological activities of 13-HOTE can be attributed to several mechanisms:

- Modulation of Lipid Mediators : As a PUFA derivative, it influences the synthesis of eicosanoids and other lipid mediators involved in inflammation and immunity.

- Gene Expression Regulation : It may alter the expression of genes associated with inflammation and apoptosis through nuclear receptor pathways.

- Cell Signaling Pathways : Involvement in signaling pathways such as NF-kB and MAPK has been observed, which are crucial for inflammatory responses and cell survival.

Data Summary Table

| Biological Activity | Model/System | Concentration | Mechanism/Effect |

|---|---|---|---|

| Anti-inflammatory | Macrophages | N/A | Reduced TNF-α, IL-6 production |

| Anticancer | UACC-62 | ~68.2 µM | Induction of apoptosis |

| Anticancer | HT-29 | >100 µM | Cell cycle arrest |

| Neuroprotective | Neuronal cells | N/A | Scavenging free radicals |

| Antimicrobial | Bacterial strains | N/A | Inhibition of bacterial growth |

Propriétés

IUPAC Name |

(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLGGGQNRTVBSU-FQSPHKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the anti-inflammatory effects of 13(S)-HOTrE and how does it work?

A1: Research suggests that 13(S)-HOTrE exhibits anti-inflammatory effects primarily by inhibiting the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. [] While the exact mechanism remains unclear, it's proposed that 13(S)-HOTrE may directly interact with NLRP3 components or modulate upstream signaling pathways to prevent its activation. Further research is needed to fully elucidate the molecular targets and downstream effects of 13(S)-HOTrE.

Q2: Can 13(S)-HOTrE be used as a biomarker for aromatase inhibitor-induced arthralgia (AIA)?

A2: Preliminary research indicates that baseline levels of 13(S)-HOTrE might be associated with worsening hot flash symptoms in breast cancer patients taking aromatase inhibitors. [] While further investigation is needed, this finding suggests that 13(S)-HOTrE could potentially serve as a biomarker for predicting AIA susceptibility or severity. This highlights the need for more comprehensive studies to validate its clinical utility in AIA management.

Q3: How does the presence of 13(S)-HOTrE affect the activity of human epithelial 15-lipoxygenase-2 (15-LOX-2)?

A3: 13(S)-HOTrE acts as an allosteric regulator of 15-LOX-2, influencing its substrate specificity. Specifically, it enhances the enzyme's preference for arachidonic acid over γ-linolenic acid by modulating the catalytic rate. [] This interaction highlights the complex regulatory mechanisms governing lipoxygenase activity and suggests a potential role for 13(S)-HOTrE in fine-tuning inflammatory responses mediated by 15-LOX-2.

Q4: What is the role of 13(S)-HOTrE in pulmonary hypertension?

A4: Research indicates that 13(S)-HOTrE is associated with a lower likelihood of developing pulmonary hypertension (PH). [] While the exact mechanism remains unclear, its association with pulmonary artery uptake suggests a potential role in regulating pulmonary vascular tone or inflammatory processes within the lungs. These findings warrant further investigation into 13(S)-HOTrE as a potential therapeutic target for PH.

Q5: Can microalgae be a source of 13(S)-HOTrE for therapeutic applications?

A5: Yes, certain microalgae species like Chlamydomonas debaryana have been identified as a rich source of 13(S)-HOTrE. [] Studies have demonstrated the anti-inflammatory effects of C. debaryana biomass, partly attributed to its 13(S)-HOTrE content, in a rat model of colitis. This suggests the potential of utilizing microalgae as a sustainable source of 13(S)-HOTrE for developing novel anti-inflammatory therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.